2-Ethoxy-4-nitrobenzoic acid
Overview
Description
2-Ethoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da and a monoisotopic mass of 211.048065 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has a polar surface area of 92 Ų and a molar refractivity of 51.0±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 395.9±27.0 °C at 760 mmHg, and a flash point of 193.3±23.7 °C . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.1±3.0 kJ/mol .Scientific Research Applications
1. Sulfhydryl Group Determination
2-Ethoxy-4-nitrobenzoic acid has applications in determining sulfhydryl groups in biological materials. Ellman's method uses a water-soluble aromatic disulfide, derived from 2-nitrobenzoic acid, to measure sulfhydryl groups effectively in various biological contexts, including blood. This approach has provided insights into the role of disulfide bonds in biological systems (Ellman, 1959).
2. Studying Side-Chain Reactivity
Research by Iskander et al. (1966) has shown that nitro groups, such as in this compound, can influence the reactivity of side chains in chemical compounds. Their work focused on understanding how steric and mesomeric interactions affect the hydrolysis rates of ethyl nitrobenzoates, providing valuable information for chemical synthesis (Iskander, Tewfik, & Wasif, 1966).
3. Solubility and Partition Coefficients
Studies on the solubility and partition coefficients of various nitrobenzoic acids, including this compound, have been conducted to understand their behavior in different solvents. Hart et al. (2015) investigated these properties in 2-methoxyethanol, contributing to our understanding of the solute transfer into this solvent (Hart et al., 2015).
4. Synthesis and Chemical Properties
The synthesis and properties of derivatives of this compound have been a subject of research. Yin Dulin (2007) synthesized a novel compound, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, highlighting the versatility and potential applications of this compound in chemical synthesis (Yin Dulin, 2007).
5. Catalysis and Reaction Mechanisms
Liang Hong-ze (2013) explored the use of 4-nitrobenzoic acid in catalysis. The study investigated the esterification mechanism and the factors influencing yields in reactions involving 4-nitrobenzoic acid and ethanol. This research provides insights into the catalytic properties and potential applications of similar compounds, including this compound (Liang Hong-ze, 2013).
Safety and Hazards
When handling 2-Ethoxy-4-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Nitro compounds, a class to which 2-ethoxy-4-nitrobenzoic acid belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways due to their ability to undergo a range of chemical reactions .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential .
Result of Action
The nitro group in nitro compounds can undergo various transformations, potentially leading to a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Ethoxy-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
2-ethoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIOETYGDXDWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371295 | |
Record name | 2-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2486-66-0 | |
Record name | 2-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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